2-Pentanol

Descripción

Overview of 2-Pentanol in Academic Contexts

In academic research, this compound serves as a subject of study across various chemical disciplines due to its properties as a solvent, its role as an intermediate in synthesis, and its presence as a naturally occurring compound in some biological systems. Its chiral nature makes the study of its stereoisomers and their respective properties and reactions particularly relevant in stereochemistry and asymmetric synthesis research. wikipedia.orgontosight.ai Academic investigations explore its physical and chemical properties, synthesis methods, and potential applications. ontosight.ai Studies also delve into its behavior in mixtures, such as its thermophysical properties when mixed with other compounds. researchgate.net Furthermore, this compound is used as a model compound in theoretical studies examining reaction mechanisms and energy barriers. researchgate.net

Historical Perspectives in this compound Research

Historically, this compound has been recognized as a component of mixtures of amyl alcohols, which have seen industrial use. wikipedia.org Early research likely focused on its isolation, characterization, and general reactivity as a secondary alcohol. Studies dating back to the mid-20th century have explored the stereochemistry of related compounds and the resolution of chiral alcohols, providing foundational knowledge relevant to this compound. acs.org Its presence as a minor fermentation product has also been noted in historical contexts, although targeted microbial production is a more recent development. nih.gov

Current Research Frontiers and Emerging Trends in this compound Chemistry

Current research on this compound is exploring several frontiers. One significant area is its use in advanced synthetic methodologies, including its application as a hydrogen donor in catalytic transfer hydrogenation and as a reagent or solvent in the synthesis of complex organic molecules. sigmaaldrich.comsigmaaldrich.comchemicalbook.com The development of efficient and selective synthesis routes for its individual enantiomers, particularly through biocatalysis and integrated processes like reactive distillation, represents an active area of investigation. ontosight.airesearchgate.netacs.orgacs.org

Furthermore, research is being conducted on its potential as a renewable fuel precursor or additive, examining its combustion characteristics and exploring biomass-derived synthesis routes from compounds like furfural (B47365). researchgate.netrsc.org Its role as a volatile organic compound contributing to the aroma of food and beverages, and the study of the distinct sensory properties of its enantiomers, is another current research focus, with potential applications in food science and quality control. chemicalbook.commdpi.comresearchgate.net Theoretical studies continue to investigate its reaction pathways and stability under various conditions. researchgate.nettaylorandfrancis.com

Key Physical and Chemical Properties of (S)-(+)-2-Pentanol ontosight.ai

| Property | Value |

| Molecular Formula | C₅H₁₂O |

| Molecular Weight | 88.15 g/mol |

| Boiling Point | 119-120 °C |

| Melting Point | -50 to -49 °C |

| Density | 0.824 g/cm³ |

| Optical Rotation | +13.3° (neat, 20 °C) |

Enantiomeric Distribution of this compound in Different Baijiu Types mdpi.comresearchgate.net

| Baijiu Type | Average R:S Ratio | Dominant Enantiomer |

| Soy Sauce Aroma-type | 72:28 | (R)-2-Pentanol |

| Strong Aroma-type | 64:36 | (R)-2-Pentanol |

| Light Aroma-type | 94:6 | (R)-2-Pentanol |

| Rice Aroma-type | Only (R) detected | (R)-2-Pentanol |

Olfactory Thresholds of this compound Enantiomers mdpi.comresearchgate.net

| Enantiomer | Medium | Olfactory Threshold (mg/L) | Odor Characteristics |

| (R)-2-Pentanol | Pure water | 12.62 | Paint, rubber, grease |

| (R)-2-Pentanol | 46% ethanol (B145695) | 163.30 | Paint, rubber, grease |

| (S)-2-Pentanol | Pure water | 3.03 | Mint, plastic, pungent |

| (S)-2-Pentanol | 46% ethanol | 78.58 | Mint, plastic, pungent |

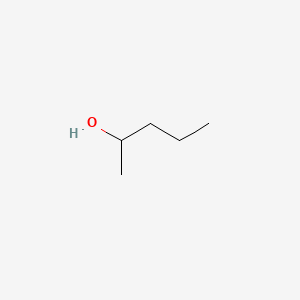

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

pentan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O/c1-3-4-5(2)6/h5-6H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYVLIDXNZAXMDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O, Array | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | SEC-AMYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21381 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | 2-PENTANOL (RACEMIC MIXTURE) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1428 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3052721 | |

| Record name | Pentan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3052721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Sec-amyl alcohol appears as a clear colorless liquid with a strong odor. Moderately toxic by ingestion and vapors may irritate skin and eyes. Vapors are heavier than air., Colorless liquid (racemic form); [Hawley], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., colourless liquid with a winey, ethereal odour | |

| Record name | SEC-AMYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21381 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Pentanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8529 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-Pentanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031599 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2-PENTANOL (RACEMIC MIXTURE) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1428 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-Pentanol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/408/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

234 °F at 760 mmHg (NIOSH, 2023), 119 °C | |

| Record name | SEC-AMYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21381 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-PENTANOL (RACEMIC MIXTURE) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1428 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

95 °F (NIOSH, 2023), 33 °C | |

| Record name | SEC-AMYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21381 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-PENTANOL (RACEMIC MIXTURE) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1428 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

44.6 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 16.6 (good), very soluble in water; soluble in alcohol and ether | |

| Record name | 2-Pentanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031599 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2-PENTANOL (RACEMIC MIXTURE) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1428 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-Pentanol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/408/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.82 (NIOSH, 2023) - Less dense than water; will float, Relative density (water = 1): 0.8, 0.802-0.808 | |

| Record name | SEC-AMYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21381 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-PENTANOL (RACEMIC MIXTURE) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1428 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-Pentanol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/408/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Density |

Relative vapor density (air = 1): 3.0 | |

| Record name | 2-PENTANOL (RACEMIC MIXTURE) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1428 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

1 mmHg (NIOSH, 2023), 6.11 [mmHg], Vapor pressure, kPa at 20 °C: 0.55 | |

| Record name | SEC-AMYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21381 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Pentanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8529 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-PENTANOL (RACEMIC MIXTURE) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1428 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

584-02-1; 6032-29-7; 26635-63-2, 6032-29-7, 26184-62-3, 26635-63-2, 31087-44-2, 50858-14-5, 51000-78-3 | |

| Record name | SEC-AMYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21381 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Pentanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6032-29-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pentanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006032297 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-(+)-2-Pentanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026184623 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | sec-Pentanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026635632 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R)-(-)-2-Pentanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031087442 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methylbutan-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050858145 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanol, methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051000783 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Pentanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pentan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3052721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.370 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methylbutan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.628 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-PENTANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04G7050365 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Pentanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031599 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2-PENTANOL (RACEMIC MIXTURE) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1428 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-Pentanol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/SA4AC4A0.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-73 °C, -50 °C | |

| Record name | 2-Pentanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031599 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2-PENTANOL (RACEMIC MIXTURE) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1428 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Advanced Synthetic Methodologies for 2 Pentanol and Its Stereoisomers

Stereoselective and Enantioselective Synthesis of (R)- and (S)-2-Pentanol

Stereoselective synthesis aims to produce a non-statistical ratio of stereoisomers, favoring the formation of one over others. Enantioselective synthesis is a type of stereoselective synthesis that specifically targets the preferential formation of one enantiomer in a reaction that could yield both. askfilo.comegrassbcollege.ac.in For 2-pentanol, this involves transforming a prochiral precursor, such as 2-pentanone, into a chiral alcohol with a high enantiomeric excess (ee).

Corey–Itsuno (CBS) Reduction of 2-Pentanone for (R)-(-)-2-Pentanol Synthesis

The Corey–Itsuno reduction, also widely known as the Corey–Bakshi–Shibata (CBS) reduction, is a prominent method for the enantioselective reduction of prochiral ketones to chiral secondary alcohols. wikipedia.orgnrochemistry.comchem-station.comyoutube.comsynarchive.com This reaction utilizes a chiral oxazaborolidine catalyst, typically derived from proline, and a borane (B79455) reducing agent to achieve high enantioselectivity. chem-station.comyoutube.comorganic-chemistry.org The reduction of 2-pentanone using the appropriate CBS catalyst enantiomer can yield (R)-(-)-2-pentanol. youtube.com

The CBS reduction is effective for a variety of ketones, including aliphatic and aryl-aliphatic substrates, often providing the corresponding alcohols in high yields and with excellent enantiomeric excesses. wikipedia.orgchem-station.com

The CBS reduction mechanism involves a catalytic cycle where the chiral oxazaborolidine catalyst plays a dual role: activating both the borane reducing agent and the ketone substrate. nrochemistry.comchem-station.comunipi.it The first step involves the coordination of the borane (BH₃) to the Lewis basic nitrogen atom of the oxazaborolidine catalyst. wikipedia.orgnrochemistry.comyoutube.com This coordination activates the borane, enhancing its hydride-donating ability and increasing the Lewis acidity of the endocyclic boron atom of the catalyst. wikipedia.orgnrochemistry.comyoutube.com Experimental evidence, including X-ray crystal structures and ¹¹B NMR spectroscopy, supports the formation of this catalyst-borane complex. wikipedia.orgunipi.it

Following the activation of the borane, the endocyclic boron atom of the CBS catalyst coordinates to the carbonyl oxygen of the prochiral ketone (e.g., 2-pentanone). wikipedia.orgnrochemistry.comyoutube.com This binding is crucial for stereocontrol and typically occurs at the sterically less hindered lone pair of the carbonyl oxygen, minimizing unfavorable steric interactions between the ketone's substituents and the catalyst. wikipedia.orgnrochemistry.com

The hydride transfer then proceeds through a highly organized, six-membered cyclic transition state. wikipedia.orgnrochemistry.comyoutube.com The activated hydride from the coordinated borane is delivered intramolecularly to the re or si face of the ketone carbonyl, depending on the chirality of the CBS catalyst, leading to the preferential formation of one enantiomer of the alcohol. youtube.comyoutube.com The driving force for this face-selective transfer is the simultaneous activation of the borane by the nitrogen and the ketone by the boron within the pre-organized transition state. wikipedia.orgnrochemistry.com

The stereochemical outcome is influenced by the relative sizes of the substituents on the ketone carbonyl. The larger substituent typically occupies a pseudo-equatorial position in the transition state to minimize steric strain, while the smaller substituent occupies a pseudo-axial position. youtube.comyoutube.com After hydride transfer, an alkoxyborane intermediate is formed, which upon acidic workup, yields the chiral secondary alcohol and regenerates the CBS catalyst. wikipedia.orgnrochemistry.com

Achieving high enantiomeric excess (ee) and yield in the CBS reduction of 2-pentanone requires careful optimization of reaction parameters. Key factors influencing the stereoselectivity and efficiency include:

Catalyst Structure: Variations in the substituents on the chiral oxazaborolidine catalyst can significantly impact enantioselectivity. wikipedia.orgchem-station.comorganic-chemistry.org

Borane Source: Different borane reducing agents (e.g., BH₃•THF, BH₃•SMe₂, catecholborane) can affect the reaction rate and selectivity. nrochemistry.com

Temperature: Reaction temperature plays a critical role in stereoselectivity; lower temperatures generally lead to higher enantiomeric excesses, although an optimal temperature range exists for each catalyst-substrate combination. wikipedia.orgethz.ch

Solvent: The choice of solvent is important, and anhydrous conditions are crucial as the presence of water can negatively impact enantioselectivity. wikipedia.orgnrochemistry.comyoutube.com

Optimization studies typically involve screening different combinations of these parameters to maximize the desired enantiomer's yield and purity. ethz.ch

Enzymatic Acylation for (S)-2-Pentanol via Lipase-Mediated Kinetic Resolution

Enzymatic kinetic resolution is a powerful method for obtaining enantiomerically enriched compounds. This approach utilizes enzymes, such as lipases, to selectively catalyze the reaction of one enantiomer from a racemic mixture, leaving the other enantiomer unreacted or reacting at a significantly slower rate. dss.go.th For the synthesis of (S)-2-pentanol, lipase-catalyzed acylation of racemic this compound can be employed.

In this process, a lipase (B570770) selectively catalyzes the acylation of either the (R) or (S) enantiomer of this compound with an acyl donor (e.g., vinyl acetate (B1210297) or ethyl butyrate). dss.go.thacs.orgnih.gov If the lipase is selective for the (R)-enantiomer, it will be converted to the corresponding ester, leaving the (S)-2-pentanol unreacted in the mixture. The desired (S)-2-pentanol can then be separated from the ester of the (R)-enantiomer.

Studies have demonstrated the effectiveness of lipases, particularly Lipase B from Candida antarctica (CALB), for the kinetic resolution of racemic this compound. dss.go.thacs.orgnih.govresearchgate.net High enantioselectivities (ee values >99%) for the remaining this compound have been reported at specific conversion rates. dss.go.thacs.orgacs.org

Interactive Data Table: Enzymatic Kinetic Resolution of rac-2-Pentanol

| Lipase Source | Acyl Donor | Reaction Medium | Conversion (%) | ee of this compound (%) | Reference |

| Candida antarctica B | Ethyl butyrate | Reactive distillation (silica coating) | 69 ± 3 | >99 | acs.orgacs.org |

| Candida antarctica B | Vinyl acetate | Hexane | Not specified | 98.8–99.3 | dss.go.th |

| Candida antarctica B | Vinyl propionate | [Bmim][NTf₂] (ionic liquid) with 2% water | Not specified | >99.99 | nih.gov |

Optimization of enzymatic resolution typically involves selecting the appropriate lipase, acyl donor, solvent or reaction medium, temperature, and reaction time to achieve high enantioselectivity and yield of the desired enantiomer. dss.go.thnih.govresearchgate.net Immobilization of the lipase can also enhance its stability and reusability in the process. acs.orgresearchgate.net

Asymmetric Cyclopropanation Approaches

While not a direct method for synthesizing this compound itself, asymmetric cyclopropanation is a stereoselective reaction that can be utilized in synthetic routes to chiral molecules, including those that might subsequently be transformed into chiral alcohols like this compound or related structures. Asymmetric cyclopropanation involves the formation of a chiral cyclopropane (B1198618) ring with high enantioselectivity. rsc.orgchem-station.comdicp.ac.cnnih.gov

This methodology typically involves the reaction of a diazo compound with an alkene in the presence of a chiral catalyst, often a transition metal complex or an organocatalyst. rsc.orgdicp.ac.cn The stereochemistry of the resulting cyclopropane is controlled by the chiral environment created by the catalyst. chem-station.comdicp.ac.cn

Although direct examples of synthesizing this compound via asymmetric cyclopropanation were not found in the search results, this approach is relevant to the broader field of asymmetric synthesis and the creation of chiral building blocks. For instance, asymmetric cyclopropanation has been used in the synthesis of chiral amino alcohols or other intermediates that could potentially be elaborated into target molecules like chiral pentanols. acs.orgjst.go.jpbeilstein-journals.org The high enantioselectivity achievable with asymmetric cyclopropanation makes it a valuable tool in the synthesis of complex chiral molecules. rsc.orgdicp.ac.cn

Stereospecific Hydrogenation over Noble Metal Catalysts

Stereospecific hydrogenation over noble metal catalysts is a significant approach for the synthesis of chiral alcohols from prochiral ketones, such as the hydrogenation of 2-pentanone to this compound. Noble metals like platinum (Pt), palladium (Pd), rhodium (Rh), ruthenium (Ru), and iridium (Ir) are commonly employed in hydrogenation reactions researchgate.netwikipedia.orgajchem-b.comfrontiersin.org. To achieve stereospecificity, these metal catalysts are often modified with chiral ligands or adsorbed chiral organic compounds, creating a chiral environment that influences the approach of the substrate to the catalyst surface and thus the formation of a specific enantiomer wikipedia.orgrsc.org.

While the provided search results discuss the general principles and applications of asymmetric hydrogenation using noble metals for various substrates, including ketones, specific detailed research findings focusing solely on the highly stereospecific hydrogenation of 2-pentanone to a single enantiomer of this compound with very high enantiomeric excess (ee) over chirally modified noble metal catalysts are not extensively detailed in the snippets. However, the fundamental concept involves the interaction of the prochiral ketone with the chirally modified metal surface, leading to preferential hydrogenation from one face of the carbonyl group. This method is a cornerstone in the synthesis of a wide range of chiral molecules, including intermediates for pharmaceuticals and agrochemicals wikipedia.orgnih.gov.

Enzyme-Catalyzed Asymmetric Synthesis of (S)-2-Pentanol using Alcohol Dehydrogenase

Enzyme catalysis offers a highly selective route for the asymmetric synthesis of chiral alcohols. Alcohol dehydrogenases (ADHs) are a class of enzymes widely used for the stereoselective reduction of ketones to chiral alcohols researchgate.netresearchgate.net.

Research has demonstrated the enzyme-catalyzed asymmetric synthesis of (S)-2-pentanol from 2-pentanone using alcohol dehydrogenase from Pyrococcus furiosus (AdhD) nih.gov. This enzyme exhibits a preference for the reduction of ketones and can produce (S)-2-pentanol with notable enantioselectivity nih.gov. Gas chromatography analysis indicated that AdhD produced mainly (S)-2-pentanol with an enantiomeric excess of 89% when 2-pentanone was used as the substrate nih.gov. The enantiomeric excess was observed to be 89.4% when NAD⁺ was used as a cofactor and 84.8% with NADP⁺ nih.gov. This highlights the potential of specific alcohol dehydrogenases for the production of enantiomerically enriched this compound.

Another study mentioned secondary ADHs from Thermoanaerobacter pseudoethanolicus (TeSADH) and Thermoanaerobacter brockii (TbSADH) as robust catalysts for asymmetric synthesis of optically active alcohols researchgate.net. While these enzymes generally show high substrate specificities, efforts have been made to expand their scope and tune their enantioselectivity through site-directed mutagenesis researchgate.net. Interestingly, a single mutation (Ser-39-Thr) in TeSADH demonstrated a switch in enantiopreference from (S)-2-pentanol to (R)-2-pentanol, indicating the ability to influence the stereochemical outcome through enzyme engineering researchgate.net.

Data on the enantioselectivity of AdhD from Pyrococcus furiosus in the synthesis of (S)-2-pentanol:

| Enzyme | Substrate | Cofactor | Enantiomeric Excess (ee) | Major Enantiomer |

| AdhD (P. furiosus) | 2-Pentanone | NAD⁺ | 89.4% | (S)-2-Pentanol |

| AdhD (P. furiosus) | 2-Pentanone | NADP⁺ | 84.8% | (S)-2-Pentanol |

Other Catalytic Asymmetric Synthesis Strategies

Beyond noble metal catalysis and enzyme catalysis, various other catalytic strategies have been explored for asymmetric synthesis, which can be potentially applied to the synthesis of chiral this compound. These methods often involve transition metal catalysts complexed with chiral ligands or the use of organocatalysts ajchem-b.comnih.gov.

Transition metal catalysts, including those based on earth-abundant metals like iron, cobalt, and nickel, are being investigated as alternatives to noble metals for asymmetric hydrogenation ajchem-b.comsioc-journal.cn. While iron-based systems have shown promise in asymmetric hydrogenation, their rates and selectivity can be inferior to those of precious metal catalysts sioc-journal.cn.

Asymmetric reductive amination of ketones is another catalytic approach that can lead to chiral amines, and related methodologies might be adaptable for alcohol synthesis kanto.co.jp. Iridium catalysts with chiral ligands have been developed for the asymmetric reductive amination of ketones, achieving high yields and stereoselectivity for the production of optically active amines kanto.co.jp.

Organocatalysis, which utilizes small organic molecules as catalysts, also provides a platform for asymmetric synthesis ajchem-b.com. Various organocatalysts, such as Cinchona alkaloids and BINOL-derived phosphoric acids, have been employed in asymmetric hydrogenation and other enantioselective transformations ajchem-b.com.

While these strategies offer diverse avenues for asymmetric synthesis, specific detailed applications and high-enantioselectivity results for the synthesis of chiral this compound using these "other" catalytic methods were not explicitly detailed in the provided search snippets. However, the ongoing development in these areas suggests potential for future applications in the stereoselective synthesis of this compound.

Biomass-Derived Synthesis Routes to this compound

The conversion of biomass-derived feedstocks into valuable chemicals like this compound is an important aspect of sustainable chemistry. Furfural (B47365), a furanic aldehyde derived from the hemicellulose component of biomass, has emerged as a key platform molecule for the production of various biofuels and chemicals, including this compound researchgate.netosti.govrsc.orgacs.org.

Single-Step Catalytic Conversion of Furfural to this compound

A promising route for the biomass-derived synthesis of this compound involves the single-step catalytic conversion of furfural researchgate.netosti.govrsc.orgrsc.orgscispace.comosti.gov. This process typically involves hydrodeoxygenation and ring-opening reactions of furfural researchgate.netosti.gov.

Research has demonstrated the single-step catalytic conversion of furfural to this compound with significant yields using bimetallic catalysts supported on materials like alumina (B75360) researchgate.netosti.govrsc.orgrsc.orgscispace.comosti.gov. For instance, a yield of approximately 71.1% to 72% of this compound was achieved over a Co-Cu/Al₂O₃ catalyst at 240 °C and 45 bar H₂ pressure researchgate.netosti.govrsc.orgrsc.orgscispace.com. This catalyst system also demonstrated sustained activity and selectivity over several recycles without regeneration researchgate.netosti.govrsc.orgrsc.orgscispace.com.

Data on the single-step catalytic conversion of furfural to this compound:

| Catalyst | Temperature (°C) | Pressure (bar H₂) | Yield of this compound (%) | Notes |

| Co-Cu/Al₂O₃ | 240 | 45 | ~71.1 - 72 | Sustained activity over recycles researchgate.netosti.govrsc.orgrsc.orgscispace.com |

Role of Bimetallic Co-Cu Catalysts in Hydrodeoxygenation

In the single-step conversion of furfural to this compound over bimetallic Co-Cu catalysts, the synergistic interaction between the two metals is crucial for achieving high yield and selectivity researchgate.netosti.govrsc.orgrsc.orgscispace.com. Studies suggest that cobalt (Co) plays a primary role in enabling the hydrodeoxygenation of furfural to produce methyl furan (B31954), followed by ring opening researchgate.netosti.govrsc.orgrsc.orgscispace.com. Copper (Cu), on the other hand, is proposed to primarily act to mitigate product degradation that can occur on catalysts containing only copper researchgate.netosti.govrsc.orgrsc.orgscispace.com.

Comparison with monometallic catalysts indicates that Co/Al₂O₃ catalysts facilitate furfural hydrodeoxygenation followed by furan ring opening, forming this compound as the major product due to the preferential adsorption of methyl furan through oxygen on Co active sites rsc.org. Cu/Al₂O₃ catalysts, at similar conditions, primarily lead to furfural hydrodeoxygenation to methyl furan rsc.org. The bimetallic Co-Cu catalyst leverages the strengths of both metals to promote the desired reaction pathway to this compound while minimizing side reactions researchgate.netosti.govrsc.orgrsc.orgscispace.com.

Reaction Mechanisms of Furfural Conversion

The conversion of furfural to this compound over bimetallic Co-Cu catalysts is proposed to proceed through a reaction pathway involving the selective hydrodeoxygenation of furfural to methyl furan, followed by the ring opening of methyl furan to form this compound researchgate.netosti.govrsc.org.

A key aspect of this conversion is the need for selective hydrogenolysis of furfural to methyl furan and subsequent ring opening, rather than ring hydrogenation, which would lead to products like methyltetrahydrofuran or tetrahydrofurfuryl alcohol that are kinetically challenging to ring open to this compound osti.govrsc.org. The Co-Cu catalyst system is effective in directing the reaction towards the desired hydrodeoxygenation and ring-opening pathway researchgate.netosti.govrsc.org. The preferential adsorption of methyl furan on Co active sites through the oxygen atom is suggested to be critical for facilitating the furan ring opening to produce this compound rsc.org.

The reaction mechanism involves the hydrogenation of the carbonyl group in furfural, followed by deoxygenation to form methyl furan. Subsequently, the furan ring of methyl furan undergoes hydrogenolytic ring opening to yield this compound. The bimetallic nature of the catalyst, with the specific roles of Co and Cu, is essential for promoting these sequential steps efficiently and selectively researchgate.netosti.govrsc.orgrsc.orgscispace.com.

Biologically Engineered Pentanol (B124592) Production in Microorganisms

Pentanols, including this compound and its isomers, are naturally produced in minor amounts during microbial fermentations, often as flavor compounds derived from amino acid substrates. nih.govresearchgate.net However, the natural production titers and yields are typically too low for practical industrial applications, such as biofuels. nih.govresearchgate.net Metabolic engineering and synthetic biology approaches aim to reprogram microorganisms for enhanced and commercially viable production of these compounds from renewable feedstocks. sciepublish.comsciepublish.com

Metabolic Engineering for Pentanol Isomer Synthesis

Metabolic engineering involves modifying or combining existing metabolic pathways and redirecting metabolic flux within microorganisms to improve the biosynthesis of target compounds. sciepublish.com For pentanol isomers, this often involves exploiting or engineering pathways related to amino acid biosynthesis, such as the Ehrlich pathway, which degrades amino acids to higher alcohols. nih.gov The Ehrlich pathway involves the transamination of amino acids to form 2-ketoacids, followed by decarboxylation by a 2-ketoacid decarboxylase (KDC) and subsequent reduction to the alcohol. nih.gov

Engineered strains have been developed for the production of various pentanol isomers, including 1-pentanol (B3423595), 2-methyl-1-butanol (B89646), and 3-methyl-1-butanol. nih.govresearchgate.net For instance, the production of 2-methyl-1-butanol and 3-methyl-1-butanol has been approached by engineering the isoleucine and leucine (B10760876) biosynthetic pathways, respectively. nih.gov Increasing the flux to key intermediates, such as threonine for 2-methyl-1-butanol production, through overexpression of feedback-resistant enzymes and relevant operons (e.g., thrABC) has been demonstrated. researchgate.net

The biosynthesis of 1-pentanol, which lacks a well-understood natural pathway, has been achieved in E. coli by extending the 2-ketobutyrate (2-KB) pathway. sciepublish.com This involves utilizing the chain elongation cycle mediated by the LeuABCD enzymes, typically involved in leucine biosynthesis, with modifications to accept 2-KB as a substrate. sciepublish.com While wild-type LeuABCD may not efficiently process 2-KB, protein engineering of enzymes like the KDC (e.g., Kivd from Lactococcus lactis) has led to improved specificity and increased 1-pentanol titers. sciepublish.comscience.gov Research has shown that saturated mutagenesis of key residues in KDC enzymes can tune their specificity towards particular pentanol isomers. science.gov

Genetic Knockouts and Strain Design for Enhanced Production

Strain design for enhanced pentanol production often involves genetic modifications beyond introducing or modifying biosynthetic pathways. Knockouts of genes in competing pathways or those leading to byproduct formation are crucial for redirecting metabolic flux towards the desired alcohol. researchgate.netfrontiersin.org For example, in E. coli, knockouts in fermentation pathways producing lactate (B86563) (ldhA), ethanol (B145695) (adhE), acetate (pta), and succinate (B1194679) (frdBC) have been employed to improve the efficiency of higher alcohol production. researchgate.netfrontiersin.org Deletion of the mdh gene, encoding malate (B86768) dehydrogenase, has also been explored to increase NADH availability, which is beneficial for pentanol production. pnas.org

Studies have investigated the impact of various gene knockouts on the production of specific pentanol isomers. Research on 2-methyl-1-butanol production in E. coli identified that knockouts increasing flux to threonine and 2-ketobutyrate (metA and tdh) significantly improved production. researchgate.net

Toxicity Challenges in Microbial Pentanol Production

A significant challenge in the microbial production of pentanols and other higher alcohols is their toxicity to the host microorganisms. nih.govmdpi.com Pentanols, being short-chain fatty alcohols with a notable hydrophobic region, tend to accumulate in cellular membranes. nih.govtechnologynetworks.com This accumulation can damage key cellular components, interfere with enzyme function, disrupt energy metabolism, and ultimately reduce cell viability, thereby limiting production titers. technologynetworks.commdpi.com

The toxicity is inherently linked to the solvent properties of these molecules, becoming more pronounced as product concentration increases during fermentation. mdpi.com Research into the toxicity of hydrophobic compounds in organisms like E. coli is ongoing, and various strategies are being explored to mitigate these effects. nih.gov These include optimizing fermentation conditions, developing more tolerant microbial strains, and exploring in situ product removal techniques. mdpi.com Understanding how product accumulation affects microbes and their adaptive responses is crucial for maximizing yields. mdpi.com

Sustainable Synthesis from Ethanol Derivatives

While the search results did not provide specific details on the sustainable synthesis of this compound directly from ethanol derivatives, the broader context of sustainable chemical production and the use of renewable feedstocks in microbial synthesis (Section 2.2.2) suggests this is an area of interest. Ethanol itself is a common product of microbial fermentation from renewable resources. nih.govnih.govebi.ac.uk Further research would be needed to identify specific catalytic or biological pathways that efficiently convert ethanol or its direct derivatives into this compound in a sustainable manner.

Classical and Modern Approaches in this compound Synthesis

The synthesis of this compound can be achieved through various chemical routes, ranging from classical methods to more modern approaches. One well-established method involves the reduction of the corresponding ketone.

Reduction of 2-Pentanone using Hydride Reagents (e.g., NaBH₄, LiAlH₄)

The reduction of 2-pentanone (methyl propyl ketone) is a common and effective method for synthesizing this compound. This transformation involves the conversion of the carbonyl group (C=O) in 2-pentanone to a hydroxyl group (C-OH), resulting in the formation of a secondary alcohol. libretexts.orgvaia.com

Two widely used hydride-based reducing agents for this purpose are sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). libretexts.orgvaia.com These reagents act as sources of hydride ions (H⁻), which act as nucleophiles and attack the electrophilic carbon of the carbonyl group. libretexts.orgvaia.com This nucleophilic addition forms an alkoxide intermediate, which is subsequently protonated to yield the desired alcohol. libretexts.org

Sodium borohydride (NaBH₄) is generally considered a milder reducing agent compared to lithium aluminum hydride. ajol.infomasterorganicchemistry.com It is often preferred for its selectivity, as it typically reduces aldehydes and ketones but does not react with less reactive functional groups like esters or amides under normal conditions. masterorganicchemistry.com Reductions using NaBH₄ can often be carried out in protic solvents such as methanol (B129727) or ethanol. libretexts.orgwikipedia.org

Lithium aluminum hydride (LiAlH₄), on the other hand, is a powerful reducing agent capable of reducing a wider range of functional groups, including esters and carboxylic acids, in addition to aldehydes and ketones. libretexts.orgmasterorganicchemistry.com Due to its higher reactivity, LiAlH₄ reacts violently with protic solvents like water and alcohols, necessitating the use of anhydrous conditions and aprotic solvents such as diethyl ether or tetrahydrofuran (B95107) (THF). libretexts.org The reduction with LiAlH₄ typically involves a separate hydrolysis step after the initial reaction to protonate the alkoxide. libretexts.org

The choice between NaBH₄ and LiAlH₄ depends on the presence of other functional groups in the molecule and the desired reaction conditions. For the selective reduction of 2-pentanone to this compound, NaBH₄ is often sufficient and offers milder reaction conditions. vaia.com

Data on the reduction of ketones using these reagents highlights their effectiveness in producing secondary alcohols.

| Reducing Agent | Substrate Type | Typical Functional Groups Reduced | Solvent Considerations | Relative Reactivity |

| Sodium Borohydride (NaBH₄) | Ketones, Aldehydes | Ketones, Aldehydes | Protic (e.g., methanol, ethanol), water (stable at high pH) | Milder |

| Lithium Aluminum Hydride (LiAlH₄) | Ketones, Aldehydes, Esters, Carboxylic Acids | Ketones, Aldehydes, Esters, Carboxylic Acids, Amides, Nitriles | Aprotic (e.g., diethyl ether, THF), anhydrous conditions required | Stronger |

This reduction of 2-pentanone yields this compound as a secondary alcohol. Since this compound is a chiral molecule, the reduction of achiral 2-pentanone with these achiral hydride reagents typically results in a racemic mixture of (R)-(-)-2-pentanol and (S)-(+)-2-pentanol. wikipedia.org

Grignard Reagent Additions to Aldehydes

The Grignard reaction is a powerful method for forming carbon-carbon bonds and is widely used in the synthesis of alcohols. The reaction involves the addition of a Grignard reagent (R-MgX) to a carbonyl compound (aldehyde or ketone), followed by hydrolysis, to yield an alcohol. For the synthesis of this compound, which is a secondary alcohol, the reaction involves the addition of a Grignard reagent to an aldehyde. Two primary combinations of aldehyde and Grignard reagent can lead to this compound:

Reaction of Methylmagnesium Halide with Butanal: Methylmagnesium bromide (CH₃MgBr) americanelements.comfishersci.fifishersci.ficharchem.org reacts with butanal (CH₃CH₂CH₂CHO) fishersci.nonih.govfishersci.ca to produce, after hydrolysis, this compound. The methyl group from the Grignard reagent adds to the carbonyl carbon of butanal, forming a pentan-2-olate intermediate, which is then protonated to yield this compound.

Reaction of Propylmagnesium Halide with Acetaldehyde (B116499): Propylmagnesium bromide (CH₃CH₂CH₂MgBr) wikipedia.orgtcichemicals.comtcichemicals.com reacts with acetaldehyde (CH₃CHO) to form this compound after hydrolysis. In this case, the propyl group from the Grignard reagent adds to the carbonyl carbon of acetaldehyde.

The general reaction scheme is as follows:

R¹-MgX + R²-CHO → R¹-CH(OMgX)R² → R¹-CH(OH)R²

Where for this compound synthesis:

R¹ = CH₃, R² = CH₂CH₂CH₃ (from butanal)

R¹ = CH₂CH₂CH₃, R² = CH₃ (from acetaldehyde)

Grignard reagents are strong nucleophiles and are sensitive to moisture and air fishersci.fifishersci.fiwikipedia.orgtcichemicals.comtcichemicals.com. Reactions are typically carried out under anhydrous conditions in ethereal solvents like diethyl ether or tetrahydrofuran (THF) fishersci.fiwikipedia.orgtcichemicals.comtcichemicals.com.

The Grignard reaction with an achiral aldehyde and an achiral Grignard reagent will produce a racemic mixture of (R)- and (S)-2-pentanol. To achieve stereoselective synthesis of a specific this compound enantiomer, chiral auxiliaries or chiral catalysts are often employed, although specific detailed research findings on the stereoselective synthesis of this compound via Grignard addition to aldehydes were not extensively detailed in the provided search results. However, the principle of stereoselective Grignard additions to chiral aldehydes or in the presence of chiral ligands is a known strategy in organic synthesis.

| Reactants | Product | Notes |

| Methylmagnesium halide, Butanal | This compound | Forms racemic mixture |

| Propylmagnesium halide, Acetaldehyde | This compound | Forms racemic mixture |

Epoxide Opening and Enolate Alkylation Strategies

Epoxide Opening:

The nucleophilic opening of epoxide rings is another valuable method for synthesizing alcohols. To synthesize this compound via epoxide opening, a five-carbon epoxide must be used, and the nucleophilic attack must occur at the carbon that will become the C2 position of this compound.

One relevant epoxide is 1,2-epoxypentane (B89766) (pent-1-ene oxide) thegoodscentscompany.comfishersci.casigmaaldrich.comsigmaaldrich.comuni.lu. Nucleophilic attack on 1,2-epoxypentane can occur at either the less substituted carbon (C1) or the more substituted carbon (C2). To obtain this compound, the nucleophile must attack the less substituted carbon (C1), followed by protonation of the resulting alkoxide. This regioselectivity is typically favored under basic conditions.

For example, the reaction of 1,2-epoxypentane with a hydride source (like lithium aluminum hydride) or an organocuprate reagent could potentially lead to this compound after workup, with the nucleophile attacking at C1.

Another potential epoxide precursor is 2,3-epoxypentane (B1619121) nih.gov. Opening of this epoxide ring by a suitable nucleophile could also lead to this compound if the attack occurs at C2.

Stereoselective epoxide opening can be achieved using chiral catalysts or reagents, allowing for the synthesis of specific this compound enantiomers. For instance, the desymmetrization of a prochiral epoxide or the kinetic resolution of a racemic epoxide using a chiral catalyst can yield enantiomerically enriched alcohols.

Enolate Alkylation Strategies:

Enolate alkylation is a fundamental method for forming carbon-carbon bonds alpha to a carbonyl group. While enolate alkylation doesn't directly form the alcohol functional group, it can be utilized to construct the carbon skeleton of a precursor molecule, such as a ketone, which can then be reduced to the desired alcohol.

For the synthesis of this compound, one strategy involving enolate chemistry could be the synthesis of pentan-2-one wikipedia.orgnih.gov via enolate alkylation, followed by its reduction. Pentan-2-one can be reduced to this compound using various reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The reduction of an achiral ketone like pentan-2-one will yield racemic this compound.

To synthesize pentan-2-one via enolate alkylation, one could consider the alkylation of acetone (B3395972) enolate with a propyl halide or the alkylation of butan-2-one enolate with a methyl halide. However, standard alkylation of acetone enolate with propyl halide would primarily yield hexan-2-one, and alkylation of butan-2-one enolate with methyl halide would primarily yield 3-methylbutan-2-one. libretexts.orglibretexts.org

A more relevant enolate strategy for potentially accessing this compound or its stereoisomers might involve chiral enolate chemistry or the use of chiral auxiliaries attached to a carbonyl precursor, followed by alkylation and subsequent transformation. While the provided search results did not detail a specific, direct enolate alkylation route yielding this compound itself, enolate chemistry is a versatile tool for constructing carbon frameworks that can later be functionalized to form alcohols. For example, the stereoselective alkylation of a chiral imide enolate, followed by cleavage and reduction, is a known approach for synthesizing chiral building blocks that could potentially be elaborated into chiral this compound.

| Strategy | Precursor(s) | Key Step(s) | Outcome for this compound |

| Epoxide Opening | 1,2-Epoxypentane | Nucleophilic attack at C1, Protonation | Can yield this compound |

| 2,3-Epoxypentane | Nucleophilic attack at C2, Protonation | Can yield this compound | |

| Enolate Alkylation | Pentan-2-one (via enolate alkylation) | Enolate formation, Alkylation, Reduction | Can yield this compound |

Detailed Research Findings and Stereoselectivity:

While general principles of Grignard additions and epoxide opening are well-established, specific detailed research findings on achieving high stereoselectivity for this compound synthesis using these exact methods with high enantiomeric excess were not prominently featured in the initial search results. Stereoselective synthesis of secondary alcohols often relies on:

Using chiral Grignard reagents or additives.

Employing chiral aldehydes.

Catalytic asymmetric epoxide opening using chiral catalysts.

Stereoselective reduction of ketones (like pentan-2-one) using chiral reducing agents or catalysts.

Reaction Mechanisms and Kinetics of 2 Pentanol Transformations

Oxidation Reactions of 2-Pentanol

The oxidation of this compound to 2-pentanone is a fundamental reaction in organic synthesis. study.comstudy.com Various oxidizing agents and methodologies have been developed to achieve this transformation, each with its own mechanistic pathway and kinetic profile. These range from classical chromium-based reagents to more modern, milder, and sustainable approaches.

Mechanisms of Secondary Alcohol Oxidation to Ketones

The conversion of a secondary alcohol to a ketone involves the removal of two hydrogen atoms: one from the hydroxyl group and one from the carbon atom to which the hydroxyl group is attached. khanacademy.org This process can be accomplished using a variety of oxidizing agents, each operating through a distinct mechanism.

Chromium(VI)-based reagents have historically been widely used for the oxidation of alcohols. wikipedia.org Common examples include chromium trioxide (CrO₃), chromic acid (H₂CrO₄, often formed in situ from a chromium(VI) salt and acid), and pyridinium chlorochromate (PCC). wikipedia.orglibretexts.org

The general mechanism for the oxidation of a secondary alcohol like this compound by a chromium(VI) reagent involves several key steps. truman.eduyoutube.com Initially, the alcohol reacts with the chromium(VI) species to form a chromate ester. truman.edulumenlearning.com This is followed by a rate-determining step in which a base (often water) abstracts a proton from the carbon atom bearing the hydroxyl group. youtube.com This proton abstraction occurs in a concerted manner with the elimination of a reduced chromium species (Cr(IV)), leading to the formation of the ketone. libretexts.orgyoutube.com

The reaction can be summarized as follows:

Formation of Chromate Ester: The alcohol oxygen attacks the chromium atom of the oxidizing agent.

Proton Transfer: A proton is transferred from the alcohol's hydroxyl group to an oxygen atom on the chromium.

Elimination: A base removes the hydrogen from the carbon attached to the oxygen, leading to the formation of a carbon-oxygen double bond and the departure of the reduced chromium species. libretexts.org

Pyridinium chlorochromate (PCC) is considered a milder oxidizing agent compared to chromic acid. libretexts.org It is often used for the oxidation of primary alcohols to aldehydes, as it can prevent over-oxidation to carboxylic acids. libretexts.orglumenlearning.com For secondary alcohols like this compound, PCC effectively yields the corresponding ketone. libretexts.org

Table 1: Common Chromium(VI) Reagents for Alcohol Oxidation

| Reagent | Formula | Typical Use |

| Chromic Acid (Jones Reagent) | H₂CrO₄ | Oxidation of secondary alcohols to ketones and primary alcohols to carboxylic acids. lumenlearning.com |

| Pyridinium Chlorochromate (PCC) | C₅H₅NH[CrO₃Cl] | Milder oxidation of primary alcohols to aldehydes and secondary alcohols to ketones. libretexts.org |

| Collins Reagent | (C₅H₅N)₂CrO₃ | Selective oxidation of primary and secondary alcohols. wikipedia.org |

The Dess-Martin periodinane (DMP) is a hypervalent iodine reagent that offers a mild and selective method for oxidizing primary and secondary alcohols. wikipedia.orgorganic-chemistry.org This reagent has gained popularity due to its operational simplicity, neutral pH conditions, and high yields. wikipedia.org

The mechanism of DMP oxidation involves the following steps: wikipedia.org

Ligand Exchange: The alcohol displaces one of the acetate (B1210297) ligands on the iodine atom of the DMP, forming a diacetoxyalkoxyperiodinane intermediate.

Deprotonation: An acetate ion then acts as a base, removing the proton from the carbon atom attached to the oxygen.

Product Formation: This deprotonation facilitates the collapse of the intermediate, yielding the ketone, iodinane, and acetic acid. wikipedia.org

The reaction is typically carried out in chlorinated solvents like dichloromethane at room temperature and is often complete within a few hours. organic-chemistry.orgwikipedia.org One of the advantages of the Dess-Martin oxidation is its tolerance of a wide range of sensitive functional groups. wikipedia.org

The kinetics of the oxidation of this compound by sodium N-bromobenzenesulphonamide (Bromamine-B) in the presence of hydrochloric acid has been studied. ias.ac.in The reaction exhibits a first-order dependence on the concentrations of both the oxidant (Bromamine-B) and the alcohol (this compound). ias.ac.in The reaction rate is also fractionally dependent on the concentrations of H⁺ and Cl⁻ ions. ias.ac.in

The proposed mechanism involves the formation of a hypobromite in the rate-limiting step, which then rapidly reacts to form the ketone product. ias.ac.in The reaction product, benzenesulphonamide, can be detected by thin-layer chromatography. ias.ac.in An isokinetic relationship is observed with a β value of 331 K, suggesting that enthalpy is a controlling factor in the reaction. ias.ac.in

Table 2: Kinetic Data for the Oxidation of Secondary Alcohols by Bromamine-B

| Alcohol | k' (dm³ mol⁻¹ s⁻¹) at 313 K |

| 2-Propanol | 1.85 x 10⁻⁴ |

| 2-Butanol | 6.00 x 10⁻⁴ |

| This compound | 7.90 x 10⁻⁴ |

| 2-Hexanol | 3.50 x 10⁻⁴ |

| 2-Heptanol | 4.40 x 10⁻⁴ |

Data from a study on the kinetics of oxidation of secondary alcohols by sodium N-bromobenzenesulphonamide. ias.ac.in

Sustainable Oxidation Approaches in Micellar Environments

In an effort to develop more environmentally friendly chemical processes, the oxidation of alcohols in aqueous micellar environments has been explored. researchgate.netrsc.org Micelles, formed by surfactants in water, can act as nanoreactors, providing a microenvironment that can enhance reaction rates and selectivity. researchgate.net

The oxidation of this compound and 3-pentanol by Cerium(IV) has been shown to be efficiently catalyzed by nano-micelles formulated from anionic surfactants such as sodium dodecyl sulfate (B86663) (SDS) and sodium tetradecyl sulfate (STS). rsc.org The acceleration of the reaction rate in the presence of these micelles is attributed to the solubilization of the reactants within the micellar core and the hydrophobic and electrostatic interactions between the surfactants and the reactants. researchgate.net The maximum reaction rate was observed in the SDS microenvironment. rsc.org This approach aligns with the principles of green chemistry by utilizing water as a solvent and avoiding the use of volatile organic compounds. researchgate.net

High-Pressure and Low-Temperature Oxidation Kinetics

The combustion chemistry of alcohols, including this compound, is of significant interest for their potential as alternative fuels. osti.gov The low-temperature oxidation kinetics of this compound have been investigated, particularly under high-pressure conditions relevant to internal combustion engines. osti.gov

A newly developed kinetic mechanism for the three straight-chain pentanol (B124592) isomers (1-pentanol, this compound, and 3-pentanol) has been presented. osti.gov This model incorporates theoretical calculations for the oxidation pathways involving alcohol peroxy radicals. osti.gov At high pressures, the formation of an RȮ₂ adduct from the α-alcohol peroxy radical is a favored and important pathway. osti.gov This contrasts with low-pressure conditions where the α-alcohol fuel radical tends to react with O₂ and decompose directly. osti.gov The detailed model has been validated against ignition experiments at low temperatures and high pressures. osti.gov

Elimination Reactions of this compound

Elimination reactions of this compound primarily involve the removal of a water molecule, a process known as dehydration, to form alkenes. These reactions are typically carried out in the presence of a strong acid catalyst and heat.

Acid-Catalyzed Dehydration Mechanisms (E1 and E2 Pathways)

The acid-catalyzed dehydration of this compound, a secondary alcohol, can proceed through either a unimolecular (E1) or bimolecular (E2) elimination pathway. The predominant mechanism is influenced by the reaction conditions and the structure of the alcohol. For secondary alcohols like this compound, the E1 mechanism is generally favored under acidic conditions. researchgate.netchegg.com